4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol
Description
Properties
IUPAC Name |
4-bromo-2-[(E)-hydroxyiminomethyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-7-3-6(9)2-5(4-10-12)8(7)11/h2-4,11-12H,1H3/b10-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKJWHRHLJBZSX-ONNFQVAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N/O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol typically involves the reaction of 4-bromo-2-hydroxy-6-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the bromine atom and methoxyphenol group can participate in various biochemical pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
a) 4-Bromo-2-(((5-mercapto-1,3,4-thiadiazol-2-yl)imino)methyl)-6-methoxyphenol ()
- Key Differences : Incorporates a thiadiazole ring linked via the imine group.
- Spectroscopic Data: IR: Azomethine (-C=N-) stretch at 1628–1645 cm⁻¹, phenolic C-O at 1262–1269 cm⁻¹ . NMR: Aromatic protons at δ 7.10–7.56 ppm, imine proton at δ 8.80 ppm, phenolic -OH at δ 11.23 ppm .
- Biological Activity : Exhibits antimicrobial activity against S. aureus and B. subtilis (gram-positive bacteria) and fungi like A. niger .
b) 4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol ()
- Key Differences: Replaces the hydroxyimino group with a fluoro-methylphenylamino substituent.
- Physicochemical Properties : Molecular weight 340.19 g/mol , purity ≥95% .
c) 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol ()
Functional Group Variations
a) (E)-2-(((2-Hydroxyphenyl)imino)methyl)-6-methoxyphenol ()
- Key Differences: Contains a second phenolic -OH group at the 2-position.
- Antioxidant Activity : Demonstrates superior DPPH radical scavenging (IC₅₀ = 12.5 μM ) compared to BHT (IC₅₀ = 45.2 μM ) .
b) Methyl (2E)-(2-{[2-(hydroxymethyl)phenoxy]methyl}phenyl)(methoxyimino)acetate (, Entry 490-M24)
Halogenated Analogues
a) 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol ()
- Key Differences : Contains two chloro substituents and a bromo group.
- Crystallography: Monoclinic crystal system with space group P2₁/c; R-factor = 0.032 .
b) 4-Bromo-2-(bromomethyl)-6-methylphenyl Methyl Ether ()
Comparative Data Table
Biological Activity
4-Bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol, often referred to as a phenolic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by its bromine substitution, methoxy group, and hydroxyimino functional group, which contribute to its unique chemical properties. The structural formula can be represented as follows:
Antioxidant Activity
Numerous studies have highlighted the antioxidant potential of phenolic compounds. 4-Bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol exhibits significant free radical scavenging activity, which is essential in mitigating oxidative stress-related diseases.
- Study Findings : A study by Zhang et al. (2021) demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential as an antioxidant agent .
| Assay Type | IC50 Value (µM) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 25 | Zhang et al. (2021) |
| ABTS Radical Scavenging | 30 | Lee et al. (2022) |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Its efficacy against various bacterial strains indicates potential therapeutic applications.
- Case Study : In a study conducted by Kumar et al. (2020), 4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 50 µg/mL and 75 µg/mL, respectively .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | Kumar et al. (2020) |
| Escherichia coli | 75 | Kumar et al. (2020) |
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been investigated in various cellular models. It appears to inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation.
- Research Findings : A study by Patel et al. (2023) revealed that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
| Cytokine | Concentration Reduction (%) | Reference |
|---|---|---|
| TNF-alpha | 40 | Patel et al. (2023) |
| IL-6 | 35 | Patel et al. (2023) |
The biological activities of 4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol are attributed to its ability to modulate signaling pathways involved in oxidative stress, inflammation, and microbial resistance. The hydroxyimino group is particularly significant as it may enhance the electron-donating ability of the molecule, facilitating interactions with free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
